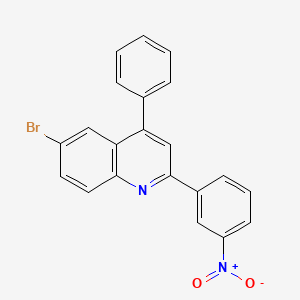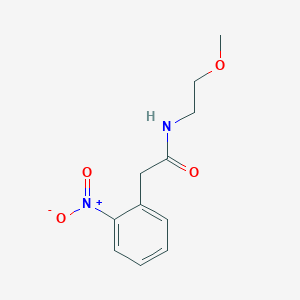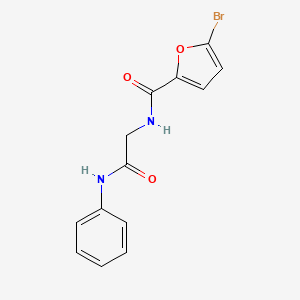
6-bromo-2-(3-nitrophenyl)-4-phenylquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “6-bromo-2-(3-nitrophenyl)-4-phenylquinoline” is a quinoline derivative. Quinoline is a heterocyclic aromatic organic compound with the chemical formula C9H7N. It is a colorless hygroscopic liquid with a strong odor . Aged samples, if exposed to light, become yellow due to the oxidation of quinoline to the quinoline-N-oxide .
Synthesis Analysis
The synthesis of quinoline derivatives is a well-studied area in organic chemistry. There are several methods for synthesizing quinoline derivatives, including the Skraup, Doebner-Von Miller, Pfitzinger, Friedlander, Conrad-Limpach, and Combes syntheses . The specific synthesis route for “this compound” would depend on the starting materials and the specific conditions used.Molecular Structure Analysis
The molecular structure of “this compound” would consist of a quinoline core, which is a fused benzene and pyridine ring. It would have a bromine atom substituted at the 6-position, a phenyl group substituted at the 4-position, and a nitrophenyl group substituted at the 2-position .Chemical Reactions Analysis
Quinoline derivatives are known to participate in a variety of chemical reactions. They can undergo electrophilic substitution reactions similar to benzene and pyridine . The presence of electron-withdrawing (nitro group) and electron-donating groups (phenyl group) can influence the reactivity of the compound.properties
IUPAC Name |
6-bromo-2-(3-nitrophenyl)-4-phenylquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13BrN2O2/c22-16-9-10-20-19(12-16)18(14-5-2-1-3-6-14)13-21(23-20)15-7-4-8-17(11-15)24(25)26/h1-13H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOAZVBGVOPHTEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC3=C2C=C(C=C3)Br)C4=CC(=CC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5,5'-(dichloromethylene)bis[1-(4-nitrophenyl)-1H-tetrazole]](/img/structure/B5059657.png)
![methyl 2-methyl-4-(2-nitrobenzylidene)-5-oxo-1-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B5059681.png)
![N-benzyl-N-(4-{[2-(1-methyl-4-piperidinylidene)hydrazino]carbonyl}phenyl)methanesulfonamide](/img/structure/B5059686.png)
![3-chloro-4-nitro-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B5059697.png)

![N-({1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N,1-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B5059715.png)
![isopropyl 4,4,4-trifluoro-2-(1-hydroxy-4-{[(4-methylphenyl)sulfonyl]amino}-2-naphthyl)-3-oxobutanoate](/img/structure/B5059717.png)
![2-{[4-(4-chlorophenyl)-6-methyl-2-pyrimidinyl]thio}-1-phenylethanone](/img/structure/B5059730.png)
![9-[4-(2,3-dichlorophenoxy)butyl]-9H-carbazole](/img/structure/B5059741.png)
![3-(anilinocarbonyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5059742.png)
![2-[4-(1-benzyl-4-piperidinyl)-1-piperazinyl]pyrimidine](/img/structure/B5059745.png)

![[2-(2-fluorophenyl)ethyl][(1-methyl-1H-pyrrol-2-yl)methyl]amine hydrochloride](/img/structure/B5059758.png)
![1-(2-phenylethyl)-N-[2-(1H-pyrazol-1-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5059763.png)